Methyl 2-methyl-3-sulfamoylbutanoate
Overview
Description
Methyl 2-methyl-3-sulfamoylbutanoate is a chemical compound that belongs to the class of sulfonamides. It is characterized by its molecular formula C₆H₁₃NO₄S and a molecular weight of 195.23 g/mol . This compound is primarily used in research settings, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-sulfamoylbutanoate typically involves the reaction of 2-methyl-3-sulfamoylbutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-sulfamoylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Methyl 2-methyl-3-sulfamoylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-sulfamoylbutanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-sulfamoylpropanoate
- Methyl 2-methyl-3-sulfamoylpentanoate
- Ethyl 2-methyl-3-sulfamoylbutanoate
Uniqueness
Methyl 2-methyl-3-sulfamoylbutanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
methyl 2-methyl-3-sulfamoylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-4(6(8)11-3)5(2)12(7,9)10/h4-5H,1-3H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQASPHVASFOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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